molecular formula C9H18O3 B2569648 Hexyl 2-methoxyacetate CAS No. 145747-16-6

Hexyl 2-methoxyacetate

Cat. No. B2569648
CAS RN: 145747-16-6
M. Wt: 174.24
InChI Key: QJGFFKKLJRHCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl 2-methoxyacetate is a chemical compound with the molecular formula C9H18O3 . It is also known by other names such as Acetic acid, 2-methoxy-, hexyl ester .


Molecular Structure Analysis

Hexyl 2-methoxyacetate has a molecular weight of 174.24 . It contains a total of 29 bonds: 11 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

Hexyl 2-methoxyacetate has a density of 0.9±0.1 g/cm3 and a boiling point of 230.2±13.0 °C at 760 mmHg . Its vapour pressure is 0.1±0.5 mmHg at 25°C . The compound has a molar refractivity of 47.3±0.3 cm3 and a molar volume of 186.9±3.0 cm3 .

Scientific Research Applications

Enzymatic Kinetic Resolution

Hexyl 2-methoxyacetate plays a role in the enzymatic kinetic resolution of certain compounds. For instance, Novozyme435 facilitated the kinetic resolution of 2-heptylamine using methyl methoxyacetate as an acyl donor. This process includes various influencing factors such as hydrogen bonding effect, solvent effect, and temperature, and it achieved high conversion and optical purity of (R)-2-heptylamine (Sun et al., 2010).

Physiologically Based Pharmacokinetic Models

Hexyl 2-methoxyacetate is relevant in developing physiologically based pharmacokinetic (PBPK) models. These models describe the disposition of 2-methoxyacetic acid (2-MAA; derived from oxidation of ethylene glycol ether, 2-methoxyethanol) in pregnant rodents and are used in prenatal toxicity risk assessments, refining dose calculations and reducing uncertainty factors (Welsch et al., 1995).

Urinary Metabolites Characterization

In the study of 2-methoxyethanol (2-ME) toxicity, the urinary metabolites of 2-ME were investigated, including the role of 2-methoxyacetic acid (2-MAA). The study used 13C NMR spectroscopy to detect and assign metabolites in urine following administration of [1,2,methoxy-13C]-2-ME. This research helps in understanding the further metabolism of 2-MAA, which is crucial for comprehending the mechanisms behind 2-ME's adverse effects (Sumner et al., 1992).

Hexyl Acetate Synthesis

Hexyl acetate, a compound related to hexyl 2-methoxyacetate, was synthesized using immobilized lipase from Mucor miehei in a study. The research employed response surface methodology to optimize the synthesis conditions, thereby improving its production for use in the food industry (Shieh & Chang, 2001).

Ionic Liquids Synthesis

Hexyl 2-methoxyacetate is also relevant in the synthesis of specific ionic liquids. A study synthesized alkyl(cyclohexyl)dimethylammonium bromides, formates, acetates, and 2-methoxyacetates, assessing their ability to dissolve cellulose. This research highlights the potential applications of these compounds in various industries (Pernak et al., 2012).

Occupational Exposure Protection

In an occupational setting, the effectiveness of gloves in protecting against exposure to 2-methoxyethanol, which metabolizes to 2-methoxyacetic acid, was evaluated. This study is vital for understanding and improving worker safety in environments where hexyl 2-methoxyacetate might be present (Chang et al., 2004).

Safety and Hazards

Hexyl 2-methoxyacetate should be handled with care. It is advisable to avoid breathing its mist, gas, or vapours and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

hexyl 2-methoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-7-12-9(10)8-11-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGFFKKLJRHCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl 2-methoxyacetate

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